molecular formula C2H5B B1280798 Bromoethane-1,1-d2 CAS No. 3652-84-4

Bromoethane-1,1-d2

Cat. No. B1280798
CAS RN: 3652-84-4
M. Wt: 110.98 g/mol
InChI Key: RDHPKYGYEGBMSE-CBTSVUPCSA-N
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Description

Bromoethane-1,1-d2, also known as Ethyl-1,1-d2 bromide, is a labeled version of bromoethane. It is a colorless, flammable gas with a strong, sweet odor .


Molecular Structure Analysis

The linear formula for Bromoethane-1,1-d2 is CH3CD2Br . The molecular weight is 110.98 .


Chemical Reactions Analysis

Bromoethane, the unlabeled version of Bromoethane-1,1-d2, is known to undergo SN2 reactions with the :CN- nucleophile . In these reactions, both the haloalkane molecule and :CN- nucleophile are involved in the slow rate-determining step . It’s reasonable to assume that Bromoethane-1,1-d2 would behave similarly in chemical reactions.


Physical And Chemical Properties Analysis

Bromoethane-1,1-d2 has a refractive index of n20/D 1.424 (lit.) . It has a boiling point of 37-40 °C (lit.) and a melting point of -119 °C (lit.) . The density is 1.486 g/mL at 25 °C .

Scientific Research Applications

Kinetic Studies in Gas Phase Reactions

A study by Sarzyński et al. (2011) explored the kinetics of gas-phase reactions of bromoethane with chlorine atoms. This research is significant for understanding the fundamental aspects of chemical reaction dynamics, particularly in atmospheric chemistry. The study revealed specific rate constants and temperature dependencies for H-abstraction and D-abstraction from bromoethane, contributing valuable insights into reaction mechanisms under different conditions (Sarzyński et al., 2011).

Dissociation Characteristics Under Electric Fields

Jin et al. (2019) investigated the dissociation properties and spectral characteristics of bromoethane under varying electric fields. Their research offers important information for the degradation of bromoethane, particularly in environmental contexts where its breakdown can impact atmospheric chemistry, such as ozone layer depletion (Jin et al., 2019).

Use in Organic Synthesis

Research by Ghasemi et al. (2004) demonstrated the use of bromoethane derivatives in the synthesis of natural products through queued cross-coupling reactions with Pd catalysis. This highlights the role of bromoethane in facilitating complex organic syntheses, simplifying multi-step processes in the creation of pharmaceuticals and other organic compounds (Ghasemi et al., 2004).

Study of Conformers and Solvent Effects

Ramasami (2007) conducted a gas-phase study of the gauche and trans conformers of bromoethane, using theoretical methods to explore their properties and behavior in different solvents. This research is vital for understanding the molecular behavior of bromoethane, which can be applied in various fields, including drug design and material science (Ramasami, 2007).

Environmental Impact and Biodegradation

A study by Santos and Livingston (1997) focused on the biodegradation of bromoethane under aerobic conditions. Understanding the microbial breakdown of bromoethane is crucial for environmental remediation and managing its impact on ecosystems, particularly in contaminated soil and groundwater (Santos & Livingston, 1997).

Deuterium Compounds Synthesis

Leitch and Morse (1952) described the synthesis of various deuterium compounds, including bromoethane derivatives. This research contributes to the field of isotopic labeling, which is important in pharmaceuticals, environmental tracing, and understanding chemical reaction mechanisms (Leitch & Morse, 1952).

Safety And Hazards

Bromoethane-1,1-d2 is highly flammable . It is harmful if swallowed or inhaled, and it is suspected of causing cancer (Inhalation, oral) . It should be stored refrigerated (-5 °C to 5 °C) and protected from light .

properties

IUPAC Name

1-bromo-1,1-dideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477788
Record name Bromoethane-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoethane-1,1-d2

CAS RN

3652-84-4
Record name Bromoethane-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3652-84-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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